ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide (MeONa) in methanol. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone derivative, while reduction can produce a hydroxylated compound. Substitution reactions can result in various substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
Ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored in various studies.
Industrial Applications: It can be used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and chemical properties.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a similar fused ring system but with a nitrogen atom in the pyridine ring, which can alter their reactivity and biological effects.
Uniqueness
Ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature can influence its solubility, reactivity, and potential interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJUPDUDZRGVRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(N1)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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